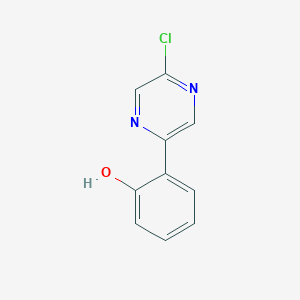

2-(5-Chloro-2-pyrazinyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

2-(5-chloropyrazin-2-yl)phenol |

InChI |

InChI=1S/C10H7ClN2O/c11-10-6-12-8(5-13-10)7-3-1-2-4-9(7)14/h1-6,14H |

InChI Key |

FNHUZEPKSGVSQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=N2)Cl)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 5 Chloro 2 Pyrazinyl Phenol

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution on the Phenol (B47542) Moiety

The phenol portion of the molecule is a primary site for aromatic substitution reactions. The nature and rate of these reactions are heavily influenced by the activating hydroxyl group and the deactivating pyrazinyl substituent.

The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution. libretexts.org This is due to the ability of the oxygen's lone pair electrons to donate into the aromatic π-system through resonance, which has a stronger effect than its electron-withdrawing inductive effect. stackexchange.comechemi.com This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, making it significantly more reactive towards electrophiles than benzene itself. libretexts.orgwikipedia.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Effect on Reactivity | Directing Influence | Mechanism of Influence |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Strong resonance donation (+R) outweighs moderate inductive withdrawal (-I). libretexts.orgstackexchange.comechemi.com |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para | Strong inductive withdrawal (-I) outweighs weak resonance donation (+R). libretexts.org |

| Alkyl Groups | Activating | Ortho, Para | Inductive electron donation. masterorganicchemistry.com |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong inductive and resonance withdrawal (-I, -R). libretexts.org |

Pyrazine (B50134) is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. nih.govbritannica.com Due to the high electronegativity of the nitrogen atoms, the pyrazine ring is electron-deficient, often referred to as a π-deficient system. slideshare.net When attached to the phenol ring, the 5-chloropyrazin-2-yl group acts as an electron-withdrawing substituent.

This electron-withdrawing nature has a deactivating effect on the phenol ring towards electrophilic aromatic substitution, counteracting the strong activating effect of the hydroxyl group. The pyrazinyl substituent pulls electron density away from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. This effect is analogous to other electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups, though the magnitude may differ. libretexts.org The presence of this deactivating group can make electrophilic substitution reactions on the phenol ring more challenging to achieve compared to phenol itself.

Conversely, the electron-withdrawing pyrazinyl group would activate the phenol ring towards nucleophilic aromatic substitution, although such reactions on phenol rings are generally difficult unless further strongly deactivating groups are present at ortho/para positions to the potential leaving group. libretexts.orglibretexts.org

Reactions of the Pyrazine Heterocycle

The pyrazine ring itself is a site of significant chemical reactivity, particularly at the carbon atom bearing the chlorine substituent and the nitrogen atoms.

The chlorine atom on the pyrazine ring is a versatile handle for derivatization through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are particularly effective for forming new carbon-carbon bonds. rsc.org

In this reaction, the 2-(5-chloro-2-pyrazinyl)phenol can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. bohrium.comresearchgate.net This allows for the synthesis of a wide array of derivatives where the chlorine atom is replaced by different aryl groups, providing a powerful tool for modifying the molecule's structure and properties. nih.gov The reactivity of chloropyrazines in Suzuki couplings is well-documented, with studies showing that even with electron-donating groups on the pyrazine ring, the reaction can proceed, albeit sometimes requiring longer reaction times. rsc.org

Table 2: Example of Suzuki-Miyaura Cross-Coupling with 2-Chloropyrazine

| Reactants | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2-Chloropyrazine, Phenylboronic acid | [Pd(L)(PPh₃)] | KOH | H₂O/Toluene | 2-Phenylpyrazine | Good to Excellent | bohrium.com |

| 2-Chloropyrazine, Various Arylboronic acids | Pd(dppb)Cl₂ | K₂CO₃ | Dioxane | 2-Arylpyrazines | Good to Excellent | rsc.org |

| 3-Chloro-2,5-dimethylpyrazine, 2-Methoxynaphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 3-(2-Methoxynaphthyl)-2,5-dimethylpyrazine | 61% | rsc.org |

Note: This table presents generalized data from studies on 2-chloropyrazine, which serves as a model for the reactivity of the pyrazine moiety in this compound.

The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can act as bases or nucleophiles. However, pyrazine is a very weak base (pKa = 0.6) compared to pyridine, a consequence of the inductive, electron-withdrawing effect of the second nitrogen atom. slideshare.net Despite this, the nitrogen atoms can undergo electrophilic attack. fiveable.me

Reactions at the nitrogen atoms include:

Protonation: In the presence of strong acids, the nitrogen atoms can be protonated.

Alkylation: Reaction with alkyl halides can lead to the formation of quaternary pyrazinium salts.

N-Oxide Formation: Oxidation with reagents like peroxy acids can form pyrazine N-oxides. This transformation can alter the electronic properties of the ring and is a common strategy in heterocyclic chemistry to modify reactivity for subsequent synthetic steps. nih.govmdpi.com The formation of an N-oxide can facilitate certain substitution reactions on the pyrazine ring.

Degradation Pathways and Environmental Fate Studies

The environmental persistence and degradation of this compound are influenced by its chemical structure. Heterocyclic compounds can be persistent environmental contaminants. mdpi.com The degradation of this molecule can proceed through several pathways, including microbial degradation, photolysis, and hydrolysis. gcsaa.orgiaea.org

Studies on related structures provide insight into potential degradation mechanisms. For instance, the degradation of a peptide boronic acid derivative containing a pyrazine moiety was found to proceed primarily through an oxidative pathway, where the boronic acid group was cleaved. nih.gov For this compound, oxidative processes initiated by hydroxyl radicals in the environment could lead to hydroxylation of the aromatic rings or cleavage of the bond between the phenol and pyrazine moieties. researchgate.net

The chlorophenol component suggests that microbial degradation could be a relevant pathway. Some microorganisms are capable of degrading chlorinated phenols, often initiating the process through hydroxylation and subsequent ring cleavage. researchgate.netmdpi.com The pyrazine ring itself is found in many natural products and is generally biodegradable, often being metabolized via oxidation of side-chains or hydroxylation of the ring. nih.gov

Photodegradation is another potential pathway. A study on pyrazolyl-substituted pyrazines showed that degradation can be initiated by the loss of a halogen substituent (bromide in that case), followed by intermolecular reactions. nih.gov The presence of both a phenol and a chloropyrazine ring suggests that the molecule could absorb UV radiation, potentially leading to its breakdown in sunlit surface waters.

Microbial Degradation Mechanisms of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds, including chlorophenols, are recognized as environmental pollutants due to their toxicity and persistence. researchgate.net However, various microorganisms have evolved pathways to degrade these compounds, which can occur under both aerobic and anaerobic conditions. arizona.edu

Aerobic Degradation: Under aerobic conditions, the primary mechanism for the breakdown of chlorophenols is initiated by oxygenase enzymes. arizona.eduresearchgate.net Bacteria utilize monooxygenases or dioxygenases to hydroxylate the aromatic ring, typically leading to the formation of chlorocatechols as key intermediates. arizona.edu For lower chlorinated phenols, monooxygenases are the principal enzymes, hydroxylating the ring at a position ortho to the existing hydroxyl group. arizona.eduresearchgate.net The resulting chlorocatechol then undergoes ring cleavage, a critical step catalyzed by dioxygenases, leading to the formation of intermediates that can enter central metabolic pathways like the Krebs cycle.

For more highly chlorinated phenols, the initial step often involves the conversion to chlorohydroquinones. arizona.eduresearchgate.net Fungi, such as Phanerochaete chrysosporium, also demonstrate the ability to degrade chlorinated phenols using extracellular enzymes like peroxidases and laccases. researchgate.net These enzymatic systems are less specific and can co-metabolize a wide range of recalcitrant organic pollutants. arizona.eduresearchgate.net

Anaerobic Degradation: In the absence of oxygen, a key degradation mechanism is reductive dechlorination. arizona.edu This process involves the removal of chlorine atoms from the aromatic ring, with the chlorinated compound acting as an electron acceptor. arizona.edu Halorespiring bacteria are known to carry out this process, which is often the initial step in the complete mineralization of chlorophenols in anaerobic environments. arizona.edu Once dechlorinated, the resulting phenol can be further broken down into methane (B114726) and carbon dioxide by other members of the anaerobic microbial community. arizona.edu The resistance of chlorophenols to biodegradation tends to increase with the number of chlorine atoms. cdc.gov

| Condition | Primary Mechanism | Key Enzymes/Processes | Initial Intermediates | Key Microbial Genera |

|---|---|---|---|---|

| Aerobic | Oxidative Attack | Monooxygenases, Dioxygenases | Chlorocatechols, Chlorohydroquinones | Pseudomonas, Sphingomonas, Mycobacterium |

| Aerobic (Fungal) | Co-metabolism | Peroxidases, Laccases | Various oxidized products | Phanerochaete, Trametes |

| Anaerobic | Reductive Dechlorination | Halorespiration | Less chlorinated phenols/Phenol | Desulfitobacterium |

Photolytic and Atmospheric Degradation Processes

The degradation of this compound in the environment is also influenced by photochemical reactions, driven by sunlight, and reactions with atmospheric oxidants.

Photolytic Degradation: Photodegradation can occur through two primary pathways: direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to an excited state that can undergo chemical transformations, such as the cleavage of the carbon-chlorine bond. The photolysis of chlorinated phenothiazines, for instance, has been shown to result in dehalogenation, where a hydrogen atom from the solvent replaces the chlorine. nih.gov

Indirect photolysis involves the reaction of the compound with photochemically generated reactive species, most notably the hydroxyl radical (•OH). researchgate.net In aquatic environments, dissolved organic matter and nitrate (B79036) ions can absorb sunlight and produce reactive species like •OH, which are powerful oxidants that can rapidly degrade a wide range of organic pollutants. researchgate.net The photocatalytic degradation of 2-chlorophenol (B165306) using semiconductor catalysts like TiO2 has been shown to follow Langmuir-Hinshelwood kinetics, with hydroxylated intermediates being formed. researchgate.net

Atmospheric Degradation: Once volatilized into the atmosphere, chlorophenols are subject to degradation by reactive species such as hydroxyl radicals (•OH), nitrate radicals (NO3•), and chlorine atoms (Cl•). cdc.govcopernicus.org The reaction with •OH radicals is typically the dominant removal pathway during the daytime. copernicus.org This reaction can proceed via two main mechanisms: electrophilic addition of the •OH radical to the aromatic ring or abstraction of a hydrogen atom from the phenolic hydroxyl group. copernicus.org The addition pathway often leads to ring-opening and the formation of smaller, oxygenated products, while abstraction can lead to the formation of phenoxyl radicals that can undergo further reactions. researchgate.netcopernicus.org Degradation by NO3 radicals can be a significant pathway during nighttime. copernicus.org

| Process | Environment | Key Reactive Species | Primary Mechanism | Potential Products |

|---|---|---|---|---|

| Direct Photolysis | Aquatic/Surface | UV/Visible Light | Photo-excitation and C-Cl bond cleavage | Dechlorinated phenol derivatives |

| Indirect Photolysis | Aquatic | Hydroxyl Radical (•OH) | Oxidation | Hydroxylated intermediates |

| Atmospheric Degradation (Day) | Atmosphere | Hydroxyl Radical (•OH) | Radical addition to the ring, H-atom abstraction | Ring-opened products, phenoxyl radicals |

| Atmospheric Degradation (Night) | Atmosphere | Nitrate Radical (NO3•) | Radical addition, H-atom abstraction | Nitrated compounds, oxidized products |

Pyrolysis and Formation of Environmental Contaminants from Chlorophenols

The thermal degradation of chlorophenols, such as in industrial fires or municipal solid waste incineration, is a significant environmental concern due to the potential formation of highly toxic and persistent organic pollutants. nih.govresearchgate.net

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can transform chlorophenols into a range of hazardous substances. nih.gov The primary products of concern are polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). cdc.gov The formation of these contaminants can occur through several mechanisms, including the condensation of precursor molecules. For example, two chlorophenol molecules can react to form a polychlorinated phenoxyphenol, which can then cyclize to form a PCDD. cdc.gov Alternatively, chlorophenols can undergo reactions to form PCDFs.

The temperature of pyrolysis plays a critical role in the products formed. Studies on the catalytic pyrolysis of phenol have shown that gas production (H2 and CO) increases with temperature, with optimal temperatures for certain catalytic processes around 650 °C. mdpi.com Besides PCDDs and PCDFs, the pyrolysis of chlorinated organic materials can also lead to the formation of other contaminants like polychlorinated biphenyls (PCBs), polychlorinated benzenes, and polychlorinated diphenyl ethers. cdc.govnih.gov The presence of chlorine and a phenolic structure in this compound makes it a potential precursor for the formation of chlorinated and potentially nitrogen-containing dioxin-like compounds under pyrolytic conditions, although specific studies are lacking.

| Contaminant Class | Abbreviation | General Formation Pathway | Environmental Significance |

|---|---|---|---|

| Polychlorinated dibenzo-p-dioxins | PCDDs | Precursor condensation (e.g., from phenoxyphenols) | Highly toxic, persistent, bioaccumulative |

| Polychlorinated dibenzofurans | PCDFs | Precursor condensation and cyclization | Highly toxic, persistent, bioaccumulative |

| Polychlorinated biphenyls | PCBs | Incomplete combustion reactions | Toxic, persistent environmental pollutants |

| Polychlorinated benzenes | PCBzs | Thermal degradation and chlorination reactions | Persistent and toxic |

| Polychlorinated phenoxyphenols | PCPPs | Condensation of chlorophenol molecules | Precursors to PCDDs |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Vibrational Spectroscopy

High-resolution vibrational spectroscopy is instrumental in identifying the functional groups and understanding the vibrational modes of 2-(5-Chloro-2-pyrazinyl)phenol.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. A prominent broad band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of both the pyrazine (B50134) and phenol (B47542) rings are expected to appear in the 3100-3000 cm⁻¹ region.

The C=N stretching vibration within the pyrazine ring typically gives rise to a sharp absorption band around 1600-1550 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600-1400 cm⁻¹ range. A significant band corresponding to the C-O stretching of the phenol group should be observable around 1260-1180 cm⁻¹. The C-Cl stretching vibration is generally found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretching (Phenol) | 3400 - 3200 (broad) |

| Aromatic C-H Stretching | 3100 - 3000 |

| C=N Stretching (Pyrazine Ring) | 1600 - 1550 |

| Aromatic C=C Stretching | 1600 - 1400 |

| C-O Stretching (Phenol) | 1260 - 1180 |

| C-Cl Stretching | 800 - 600 |

Note: The data in this table is based on characteristic frequency ranges for the specified functional groups and may not represent experimentally verified values for this compound.

Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of this compound. The symmetric vibrations of the aromatic rings, which are often weak in FT-IR, are typically strong and well-defined in the Raman spectrum. The pyrazine ring breathing mode is expected to produce a strong Raman signal. Aromatic C-H stretching vibrations will also be present. The C-Cl stretching vibration is also anticipated to be Raman active and can provide valuable structural information.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Pyrazine Ring Breathing | ~1000 |

| Aromatic Ring Stretching | 1600 - 1400 |

| C-Cl Stretching | 800 - 600 |

Note: The data in this table is based on characteristic Raman shifts for similar molecular structures and may not represent experimentally verified values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Detail

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of the protons. The proton of the phenolic hydroxyl group is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically in the range of δ 9-11 ppm. The protons on the pyrazine ring are expected to be in the downfield region, likely between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms. The protons on the phenolic ring would resonate in the aromatic region, typically between δ 6.8 and 8.0 ppm, with their specific chemical shifts and coupling patterns depending on their position relative to the hydroxyl and pyrazinyl substituents.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) |

| Phenolic -OH | 9.0 - 11.0 (broad singlet) |

| Pyrazine Ring Protons | 8.0 - 9.0 |

| Phenolic Ring Protons | 6.8 - 8.0 |

Note: The data in this table represents typical chemical shift ranges for protons in similar chemical environments and may not reflect experimentally determined values for this compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the hydroxyl group in the phenol ring is expected to have a chemical shift in the range of δ 150-160 ppm. The carbon atoms of the pyrazine ring are anticipated to resonate in the downfield region, typically between δ 140 and 160 ppm. The carbon atom bonded to the chlorine atom will also be significantly deshielded. The remaining carbon atoms of the phenolic ring will appear in the aromatic region, generally between δ 115 and 140 ppm.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C-OH (Phenolic Ring) | 150 - 160 |

| Pyrazine Ring Carbons | 140 - 160 |

| C-Cl (Pyrazine Ring) | ~150 |

| Phenolic Ring Carbons | 115 - 140 |

Note: The data in this table is based on characteristic chemical shift values for carbon atoms in similar molecular structures and may not represent experimentally confirmed values for this compound.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in the unambiguous structural elucidation of complex organic molecules. Beyond standard 1D ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in mapping the connectivity of atoms within a molecule.

For a compound like this compound, these techniques would be essential. A ¹H-¹H COSY spectrum would reveal proton-proton couplings, helping to assign protons on the phenol and pyrazine rings. The HSQC spectrum would correlate directly bonded proton and carbon atoms, while the HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the phenolic and pyrazinyl moieties.

In cases of complex stereochemistry or conformational isomers, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed. These experiments detect through-space interactions between protons that are in close proximity, providing critical information for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, in related heterocyclic compounds, NOE data has been used to confirm the relative configuration of substituents. ipb.pt

Quantum Chemical Calculations for NMR Spectral Prediction and Interpretation

Quantum chemical calculations have become an indispensable tool for predicting and interpreting NMR spectra. mdpi.com Methods such as Density Functional Theory (DFT) are used to calculate the magnetic shielding constants of nuclei, which can then be converted into chemical shifts. nih.gov These theoretical predictions are particularly valuable for assigning complex spectra, resolving ambiguities in experimental data, and for studying molecules that are difficult to synthesize or isolate.

For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts. By comparing the calculated spectrum with the experimental one, a high level of confidence in the structural assignment can be achieved. Furthermore, computational methods can be used to study the effects of different conformations on the NMR parameters, providing insights into the molecule's dynamic behavior in solution. Relativistic effects may also be considered in calculations for compounds containing heavier atoms to achieve higher accuracy. mdpi.com

| Technique | Application for this compound |

| Advanced NMR | Elucidation of atomic connectivity and spatial arrangement of atoms. |

| Quantum Chemical Calculations | Prediction and confirmation of NMR chemical shifts and aid in spectral assignment. |

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can provide an unambiguous molecular formula. This is a critical step in the identification of a new compound or the confirmation of a synthesized molecule. Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS analysis. researchgate.net

For this compound (C₁₀H₇ClN₂O), HRMS would be expected to show a molecular ion peak with a very specific m/z value, and the characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) would also be observed. This data provides strong evidence for the presence and number of chlorine atoms in the molecule.

X-ray Diffraction (XRD) and Crystallographic Analysis

Should single crystals of this compound be grown, SC-XRD analysis would reveal the precise geometry of the molecule, including the dihedral angle between the phenol and pyrazine rings. It would also provide detailed information about the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding and π-stacking.

For this compound, a Hirshfeld surface analysis would likely reveal the importance of hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the pyrazine ring. It would also highlight the role of C-H···Cl, C-H···π, and π-π stacking interactions in the supramolecular assembly. The analysis provides a "fingerprint plot" that quantitatively summarizes the different types of intermolecular contacts.

| Technique | Application for this compound |

| High-Resolution Mass Spectrometry | Confirmation of the elemental composition and molecular formula. |

| Single Crystal X-ray Diffraction | Determination of the precise three-dimensional molecular structure and crystal packing. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the solid state. |

Theoretical and Computational Chemistry Studies of 2 5 Chloro 2 Pyrazinyl Phenol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For 2-(5-Chloro-2-pyrazinyl)phenol, DFT is instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or ground-state geometry, must be determined. Geometry optimization is a computational process that finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like this compound, which has rotational freedom around the bond connecting the phenol (B47542) and pyrazine (B50134) rings, multiple conformations may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most energetically favorable conformers. Theoretical studies on similar bi-aryl systems often reveal that planar or near-planar conformations are stabilized by conjugation, while steric hindrance between adjacent hydrogen atoms can lead to twisted geometries. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazine ring would be a key factor in determining the preferred conformation of this compound, likely leading to a more planar and stable structure.

Table 1: Exemplary Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-O | 1.36 Å | |

| O-H | 0.97 Å | |

| C-N (Pyrazine) | 1.33 Å | |

| Bond Angle | C-C-O | 119.5° |

| C-O-H | 109.0° | |

| Dihedral Angle | C-C-C-N | ~0° or ~180° |

Note: The data in this table is illustrative and represents typical values for similar compounds calculated using DFT methods.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. In this compound, the electron-withdrawing nature of the chloro and pyrazinyl groups is expected to lower the energy of the LUMO, while the electron-donating phenolic hydroxyl group will raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap and suggesting potential for significant electronic activity. The distribution of these orbitals is also informative; the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is expected to be distributed over the electron-deficient pyrazine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |

| HOMO-LUMO Energy Gap | ΔE | 4.10 |

Note: The data in this table is illustrative and represents typical values for similar compounds calculated using DFT methods.

Global and Local Reactivity Descriptors from DFT Calculations

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture of the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 2.15 |

| Electronegativity | χ | 4.20 |

| Chemical Hardness | η | 2.05 |

| Chemical Softness | S | 0.49 |

| Electrophilicity Index | ω | 4.30 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and intramolecular hydrogen bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Table 4: Exemplary NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N (Pyrazine) | σ(O-H) | 8.5 |

| π(C-C) (Phenol) | π(C-N) (Pyrazine) | 15.2 |

| LP(2) O (Phenol) | π*(C-C) (Phenol) | 20.1 |

Note: LP denotes a lone pair. The data in this table is illustrative of the types of interactions and their relative strengths.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The presence of electron-donating (phenol) and electron-withdrawing (chloro-pyrazine) groups connected by a conjugated system in this compound suggests it may possess NLO activity.

Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material. DFT calculations are a common approach to predict these properties, providing a theoretical screening tool for promising NLO candidates.

Table 5: Illustrative Predicted Non-Linear Optical Properties for this compound

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | <α> | 150 |

| First-Order Hyperpolarizability | βtot | 850 |

Note: The data in this table is illustrative and represents typical values for similar compounds calculated using DFT methods.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are valuable for identifying the sites most susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Red regions indicate negative electrostatic potential and are associated with high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group.

Blue regions indicate positive electrostatic potential and are associated with electron-deficient areas. These are the most likely sites for nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be a prominent blue region.

Green regions represent neutral or near-zero potential.

The MEP map for this compound would provide a clear, intuitive picture of its charge distribution and help in predicting its intermolecular interactions and reactive behavior.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Reactive Trajectories

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior of this compound at an atomic level. By solving Newton's equations of motion for the system, MD simulations can map out the conformational landscape, identify stable and transient geometries, and trace the trajectories of reactive events over time. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from computational studies on structurally related molecules, such as other pyrazinyl, phenolic, and chlorinated aromatic compounds.

The conformational flexibility of this compound is primarily dictated by the torsional angle between the phenol and pyrazine rings, as well as the orientation of the hydroxyl group. A key feature influencing the conformational preference is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and one of the nitrogen atoms of the pyrazine ring. This interaction can significantly stabilize certain planar or near-planar arrangements of the two ring systems.

MD simulations are instrumental in exploring the potential energy surface of the molecule, revealing the various low-energy conformations and the energy barriers that separate them. A typical simulation would involve placing the molecule in a solvent box (e.g., water) to mimic physiological or solution-phase conditions and running the simulation for a duration sufficient to sample a wide range of conformational space, often on the nanosecond to microsecond timescale.

Conformational Landscapes

Syn- and Anti-Conformations: The orientation of the hydroxyl proton relative to the pyrazine ring nitrogen can lead to different conformers. A syn-conformation, where the hydroxyl group's hydrogen atom points towards the pyrazine nitrogen, would be stabilized by an intramolecular hydrogen bond. Conversely, an anti-conformation, where the hydrogen atom points away, would be higher in energy in a vacuum but could be stabilized by intermolecular hydrogen bonds with solvent molecules.

Ring Torsion: The rotation around the C-C bond connecting the two rings defines the planarity of the molecule. A planar conformation would maximize π-π stacking interactions but might be sterically hindered. Non-planar, or twisted, conformations are also possible and may be populated at room temperature.

MD simulations allow for the generation of a Ramachandran-like plot for the key dihedral angles, illustrating the probability of finding the molecule in a particular conformation. The results of such an analysis can be summarized in a table detailing the relative energies and populations of the most stable conformers.

Table 1: Theoretical Conformational Analysis of this compound This table presents hypothetical data based on principles of computational chemistry, as direct experimental or computational results for this specific molecule are not available in the cited literature.

| Conformer | Dihedral Angle (Φ) (Phenol-Pyrazine) | Hydrogen Bond (O-H···N) Status | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| Syn-planar | ~0° | Present | 0.00 | ~75% |

| Syn-twisted | ~30° | Weakened | 1.5 | ~15% |

| Anti-planar | ~180° | Absent | 3.5 | ~7% |

| Anti-twisted | ~150° | Absent | 4.0 | ~3% |

Reactive Trajectories

Beyond conformational analysis, MD simulations can be employed to study the initial stages of chemical reactions, providing insights into reactive trajectories. This is often achieved through methods like constrained MD or by applying an external bias to drive the system along a reaction coordinate. For this compound, potential reactive events of interest could include proton transfer, oxidation, or nucleophilic substitution.

Proton Transfer: The intramolecular hydrogen bond in the syn-conformation provides a potential pathway for proton transfer from the hydroxyl group to the pyrazine nitrogen. MD simulations can be used to calculate the potential of mean force (PMF) along the proton transfer reaction coordinate, revealing the energy barrier for this process.

Reaction with Radicals: The reactivity of the phenolic hydroxyl group towards radical species is a key aspect of the antioxidant potential of phenolic compounds. MD simulations can be used to model the approach of a radical (e.g., •OH) to the molecule and identify the preferred sites of attack. The trajectory of the radical can be followed to understand the mechanism of hydrogen atom abstraction.

Analysis of the electronic structure during an MD simulation, often through hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can provide a more detailed picture of bond breaking and forming events. These simulations can help in identifying transition states and intermediates along a reaction pathway.

Table 2: Analysis of Molecular Orbitals for Reactivity Prediction This table presents hypothetical data derived from the principles of computational chemistry to illustrate the concept, as specific studies on this molecule are not available.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implication for Reactivity |

|---|---|---|---|

| HOMO (Highest Occupied) | -8.5 | Phenolic oxygen, Phenol ring π-system | Site for electrophilic attack and oxidation |

| LUMO (Lowest Unoccupied) | -1.2 | Pyrazine ring π*-system | Site for nucleophilic attack |

Exploration of Chemical Applications and Structure Activity Relationships Sar in Non Clinical Contexts

Applications in Agrochemical Research

The structural motifs present in 2-(5-Chloro-2-pyrazinyl)phenol—namely the pyrazine (B50134) ring and the chlorophenol moiety—are features found in numerous agrochemical agents. Research into related compounds highlights the importance of the pyrazine core in designing new herbicides and other crop protection chemicals.

Pyrazine derivatives have been identified as potent herbicides. researchgate.net Their mechanism of action often involves the disruption of fundamental biological processes in weeds, with photosynthesis being a primary target. A significant number of commercial herbicides function by inhibiting photosynthesis, specifically by targeting components of Photosystem II (PSII) or Photosystem I (PSI). nih.govumn.edulsuagcenter.com

Herbicides that inhibit PSII, such as those from the triazine and urea (B33335) classes, typically bind to the D1 protein within the PSII complex. ucanr.eduannualreviews.org This binding action blocks the flow of electrons, halting the production of energy (ATP) and reducing power (NADPH) required for CO2 fixation. annualreviews.org While this leads to slow starvation, the rapid death of the plant is often caused by secondary effects, such as the formation of highly reactive molecules that destroy cell membranes through lipid peroxidation. lsuagcenter.comucanr.edu Injury symptoms from these types of herbicides include chlorosis (yellowing) and necrosis (tissue death), which often appear first on older leaves. umn.edu

Other herbicides, like the bipyridyliums, act as electron interceptors within Photosystem I. lsuagcenter.com They divert electrons from the normal transport chain, leading to the production of superoxide (B77818) radicals. These radicals react to form other destructive species, like hydroxyl radicals, which rapidly destroy cell membranes, causing leakage of cellular contents and swift plant death. lsuagcenter.com The herbicidal potential of various pyrazine structures is an active area of research, with studies showing that certain pyrazine derivatives can achieve significant growth inhibition of common weeds. researchgate.netresearchgate.net

| Herbicide Class | Target Site | Mechanism of Action | Resulting Plant Injury |

| Triazines, Ureas | Photosystem II (D1 Protein) | Blocks electron transport, halting energy production. ucanr.eduannualreviews.org | Chlorosis and necrosis, starting at leaf margins. umn.edu |

| Bipyridyliums | Photosystem I | Diverts electrons, producing destructive radical species. lsuagcenter.com | Rapid membrane disruption and cell leakage. lsuagcenter.com |

| Pyrazine Derivatives | Photosynthesis (general) | Interference with photosynthetic processes. researchgate.net | Growth inhibition, chlorosis, necrosis. researchgate.net |

Chlorophenol compounds are widely used as intermediates in the manufacturing of agricultural chemicals. nih.gov Similarly, the pyrazine ring serves as a crucial building block for various bioactive molecules, including herbicides. researchgate.netnih.gov The combination of these two structural units in this compound makes it a valuable precursor for creating more complex agrochemical candidates.

The synthesis of novel pyrazine-based agrochemicals often involves multi-step processes where functionalized pyrazine intermediates are key. nih.govresearchgate.net For instance, the synthesis of pyrazinecarboxamides with herbicidal activity relies on the availability of suitable pyrazine precursors. researchgate.net Synthetic routes such as the condensation of alpha-diketones with diamines, followed by oxidation, are common methods for creating the core pyrazine structure, which can then be further modified. slideshare.net The presence of the chloro and hydroxyl groups on the this compound molecule provides reactive sites for further chemical transformations, allowing for its incorporation into larger, more complex herbicidal molecules.

Applications in Material Science and Optoelectronics

The electron-deficient nature of the pyrazine ring makes it an attractive component for materials with interesting optical and electronic properties. When combined with electron-donating groups, pyrazine can form "push-pull" systems that are fundamental to the design of advanced materials.

Pyrazine and its derivatives are integral to the development of luminescent materials due to the ring's electron-withdrawing characteristics. researchgate.net When incorporated into a molecule with an electron-donating group, a push-pull chromophore is formed, which can exhibit strong intramolecular charge transfer (ICT). researchgate.net This ICT process is often responsible for the molecule's fluorescent properties.

Studies on various pyrazine-based chromophores show that their emission properties are highly dependent on the molecular structure and the surrounding solvent environment. nih.govresearchgate.net Many of these compounds exhibit solvatochromism, where the color of their emitted light changes with the polarity of the solvent. This phenomenon is characteristic of molecules with a highly polar excited state, typical of ICT compounds. The design of a linear pyrazine-based D-π-A-π-A probe, for example, demonstrated distinct colorimetric and emission properties in different solvents. nih.gov Replacing a central carbon atom with nitrogen, as in oxazine (B8389632) chromophores (related to pyrazines), can lead to a significant red shift in the luminescence spectrum. mdpi.com

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Pyrazine derivatives with a donor-acceptor (D-A) structure are promising candidates for high-performance organic NLO materials. rsc.org The efficiency of these materials is related to their molecular hyperpolarizability, a measure of their NLO response.

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new pyrazine-based molecules and to understand structure-property relationships. rsc.orgrsc.org Research has shown that modifying the donor and acceptor groups or extending the π-conjugated system can significantly tune the NLO response. rsc.org For example, in one study, introducing a strong triphenylamine (B166846) donor and a nitrobenzene (B124822) acceptor into a pyrazine derivative effectively enhanced the intramolecular charge transfer, leading to exceptional third-order NLO properties. rsc.org The geometric arrangement of substituents also plays a critical role; X-shaped and Λ-shaped pyrazine derivatives have been investigated to rationalize how molecular symmetry influences the dipolar and octupolar components of the NLO response. rsc.org

| Pyrazine Derivative Structure | Key Feature | Impact on NLO Properties |

| Donor-π-Acceptor (D-π-A) | Enhanced Intramolecular Charge Transfer (ICT) | Increased molecular hyperpolarizability. rsc.org |

| X-Shaped Isomers | Varied substituent positions (e.g., 2,3- vs. 2,6-) | Alters the anisotropy (dipolar vs. octupolar) of the NLO response. rsc.org |

| Λ-Shaped Chromophores | Enlarged π-conjugated linkers | Modulates the magnitude and symmetry of NLO responses. |

The nitrogen atoms in the pyrazine ring can coordinate with metal ions to form metal-organic frameworks and coordination polymers with interesting electronic properties. These materials are studied for their potential use as conductors or semiconductors.

In some cases, the pyrazine ligand itself can be redox-active, contributing directly to the material's conductivity. The layered coordination solid CrCl2(pyrazine)2 was found to exhibit both magnetic ordering and a relatively high electrical conductivity of 32 mS cm⁻¹ at room temperature. berkeley.edu This was attributed to the redox-activity of the pyrazine ligand, which leads to a smearing of the metal and ligand electronic states, facilitating a hopping-based charge transport mechanism. berkeley.edu Furthermore, external stimuli like pressure can be used to tune the charge transport properties of certain pyrazine-containing spin crossover complexes. knu.ua

Structure-Activity Relationship (SAR) Studies in Non-Clinical Biological Systems

The structural framework of this compound, featuring a halogenated pyrazine ring linked to a phenolic moiety, serves as a foundation for exploring a range of biological activities. Structure-activity relationship (SAR) studies on this compound and its analogs investigate how specific chemical modifications influence their interactions within various non-clinical biological systems. These studies are crucial for understanding the molecular basis of their activity and for guiding the design of new derivatives with enhanced or specific properties.

Correlation of Molecular Structure with Antimicrobial Properties (e.g., against specific bacterial and fungal strains)

The pyrazine and pyrazole (B372694) scaffolds are integral to numerous compounds exhibiting significant antimicrobial properties. SAR studies reveal that the nature and position of substituents on these heterocyclic rings are critical determinants of their efficacy and spectrum of activity.

Research into pyrazine-2-carboxylic acid derivatives has demonstrated that these compounds can exhibit potent activity against a range of clinical isolates. For instance, certain derivatives have shown significant efficacy against the fungus Candida albicans, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL. The antimicrobial effect is thought to be linked to the presence of a free amino group on the pyrazine or an attached pyrimidine (B1678525) ring, which appears to contribute to the compound's biological activity.

Similarly, studies on triazolo[4,3-a]pyrazine derivatives have identified compounds with moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. One derivative, compound 2e , exhibited MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which is comparable to the activity of the antibiotic ampicillin.

Further investigations into pyrazine carboxamide derivatives have highlighted their activity against Mycobacterium tuberculosis, Aspergillus niger, and Candida albicans. The activity is often qualitatively assessed, with specific substitutions leading to "excellent" or "very good" inhibition. For example, against C. albicans, one derivative showed activity comparable to the standard drug fluconazole, while others were less active or inactive, demonstrating a clear structure-activity relationship.

The introduction of a steroid moiety to a pyrazine ring has been shown to produce hybrids with potent antibacterial activity. Several steroid-pyrazine derivatives demonstrated MIC values as low as 0.39 μM against strains of E. coli, S. typhimurium, and S. pyogenes, significantly more potent than the standard drug amoxicillin (B794) (MIC = 3.12 μM).

Below is a table summarizing the antimicrobial activity of selected pyrazine derivatives against various microbial strains.

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

| Pyrazine-2-carboxylic acid deriv. | Candida albicans | 3.125 µg/mL | |

| Pyrazine-2-carboxylic acid deriv. | Escherichia coli | 50 µg/mL | |

| Pyrazine-2-carboxylic acid deriv. | Pseudomonas aeruginosa | 25 µg/mL | |

| Triazolo[4,3-a]pyrazine deriv. (2e) | Staphylococcus aureus | 32 µg/mL | |

| Triazolo[4,3-a]pyrazine deriv. (2e) | Escherichia coli | 16 µg/mL | |

| Steroid-pyrazine deriv. (260) | B. aureus, S. typhimurium, E. coli | 0.39 µM |

Insecticidal Activity of Related Pyrazole Derivatives

The pyrazole ring is a key structural feature in several classes of commercial insecticides, where it often acts as a potent toxophore. SAR studies in this area focus on optimizing the pyrazole scaffold to enhance potency, spectrum, and safety.

Many modern insecticides are based on the anthranilic diamide (B1670390) class, which features a pyrazole ring. Research on fluoro-substituted phenylpyrazole analogues of these diamides has shown that the introduction of fluorine atoms can significantly increase insecticidal activity. For example, a compound containing a 2,4,6-trifluoro-substituted benzene (B151609) ring demonstrated superior activity against the oriental armyworm (Mythimna separata) compared to the commercial insecticide chlorantraniliprole. Another derivative showed 94% activity against the diamondback moth (Plutella xylostella) at a concentration of 10⁻⁵ mg L⁻¹, compared to 70% for the control. These findings confirm that halogenation, a feature of this compound, is a critical strategy for enhancing insecticidal potency.

The structural modification of N-pyridylpyrazole derivatives has also been explored. A preliminary SAR analysis of N-pyridylpyrazole thiazole (B1198619) derivatives revealed that:

Amide-containing compounds were more potent insecticides than their ester counterparts.

The presence of electron-withdrawing groups on an attached benzene ring resulted in better insecticidal activity than electron-donating groups.

Furthermore, bioisosteric replacement strategies have been employed to discover new insecticidal leads. By replacing the benzamide (B126) portion of the insecticide fluralaner (B1663891) with a pyrazol-5-carboxamide group, researchers developed a series of novel aryl isoxazoline (B3343090) derivatives. Many of these compounds possessed excellent insecticidal activity against M. separata.

The following table presents data on the insecticidal activity of representative pyrazole derivatives.

| Compound Class | Insect Pest | Activity Data | Reference |

| Fluoro-substituted Phenylpyrazole Diamide (IIIe) | Plutella xylostella | 94% activity at 10⁻⁵ mg L⁻¹ | |

| Fluoro-substituted Phenylpyrazole Diamide (IIIf) | Mythimna separata | 43% activity at 0.1 mg L⁻¹ | |

| Phenylpyrazole-Oxadiazole Derivative (II5) | Mythimna separata | LC₅₀ = 0.20 mg/L | |

| Aryl Isoxazoline-Pyrazole Carboxamide (IA-8) | Mythimna separata | LC₅₀ = 1.31 mg/L |

In vitro Antiviral Activity against Model Viruses (e.g., feline herpes virus, coxsackie virus B4, influenza A/H1N1 and A/H3N2)

The pyrazine scaffold is present in several compounds investigated for their antiviral properties. Research has demonstrated that pyrazine derivatives can exhibit potent and broad-spectrum activity against various RNA and DNA viruses.

Influenza A/H1N1 and A/H3N2: A notable example is the imidazo[1,2-a]pyrazine (B1224502) derivative known as A4. This compound has demonstrated potent, broad-spectrum antiviral activity against multiple influenza strains. In yield reduction assays, A4 effectively inhibited the replication of influenza A/Puerto Rico/8/1934 (H1N1) with a 50% effective concentration (EC₅₀) of 3.19 ± 1.42 μM. It was also active against the A/Brisbane/10/2007 (H3N2) strain, with an EC₅₀ of 5.38 ± 0.57 μM. Importantly, A4 retained its potency against an oseltamivir-resistant H1N1 strain, indicating a different mechanism of action that targets the viral nucleoprotein. Additionally, the well-known drug Favipiravir (T-705), a 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, is a potent inhibitor of influenza A, B, and C viruses.

Coxsackie virus B4: The antiviral activity of related heterocyclic systems against Coxsackie virus B4 has been evaluated, though with limited success. A study of pyrazolo[4,3-e]triazines found that none of the tested compounds exhibited detectable antiviral effects against this virus. Research on fused pyrrolopyrimidine derivatives, which are structurally related to pyrazines, identified a compound with an IC₅₀ of 82 μM against Coxsackie virus B4, indicating relatively weak activity.

Feline Herpes Virus (FHV-1): Direct studies evaluating pyrazine or pyrazole derivatives against feline herpes virus (FHV-1) are limited in the available literature. However, related compounds have shown activity against other members of the herpesvirus family. A 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine derivative was reported to have in vitro antiviral activity against herpes simplex and zoster viruses. While this does not provide direct evidence for FHV-1, it suggests that the pyrazine scaffold may have potential for broader anti-herpesvirus activity.

A summary of the antiviral activity of relevant pyrazine and related derivatives is provided in the table below.

| Compound Class | Virus Strain | Activity (EC₅₀ / IC₅₀) | Reference |

| Imidazo[1,2-a]pyrazine deriv. (A4) | Influenza A/H1N1 (PR/8/1934) | 3.19 ± 1.42 μM | |

| Imidazo[1,2-a]pyrazine deriv. (A4) | Influenza A/H3N2 (Brisbane/10/2007) | 5.38 ± 0.57 μM | |

| Imidazo[1,2-a]pyrazine deriv. (A4) | Influenza A/H1N1 (oseltamivir-res.) | 1.67 ± 2.51 μM | |

| Pyrrolo[2,1-f]triazine deriv. | Influenza A/H1N1 (PR/8/34) | 4 µg/mL | |

| Fused Pyrrolopyrimidine deriv. (7f) | Coxsackie virus B4 | 82 μM |

Enzyme Inhibition Studies (e.g., Cathepsin K, DprE1)

The pyrazine and pyrazole cores are featured in molecules designed to inhibit specific enzymes, demonstrating their utility as scaffolds for targeted therapeutic agents.

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a key target for novel anti-tubercular drugs. Several series of pyrazine derivatives have been developed as noncovalent inhibitors of DprE1. One study detailed pyrazine hydrazinylidene derivatives with a benzenesulfonate (B1194179) scaffold, identifying three compounds (T4, T7, and T12) with potent activity against the M. tuberculosis H37Rv strain, each exhibiting a minimum inhibitory concentration (MIC) of 1.56 µg/mL.

Another class of compounds, 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides, was designed to interact non-covalently with the critical Cys387 residue in the active site of DprE1. Within this series, compounds T8 and T13 showed promising antitubercular activity with MIC values of 7.99 µM and 8.27 µM, respectively. These studies highlight the potential of the pyrazine scaffold to generate potent and specific inhibitors of this crucial bacterial enzyme.

Cathepsin K Inhibition: Cathepsin K is a lysosomal cysteine protease predominantly involved in bone resorption, making it a target for osteoporosis therapies. While direct evidence for pyrazine-based inhibitors of Cathepsin K is not prominent, related pyrazole structures have shown inhibitory activity against similar proteases. For instance, a series of pyrazole-based inhibitors were developed to target Cathepsin S, a closely related cysteine protease. Optimization of this series led to potent Cathepsin S inhibitors with IC₅₀ values in the range of 40-300 nM. The structural and mechanistic similarities between Cathepsin S and Cathepsin K suggest that the pyrazole scaffold could be a viable starting point for designing Cathepsin K inhibitors.

The table below summarizes the enzyme inhibitory activity of relevant pyrazine and pyrazole derivatives.

| Compound Class | Target Enzyme | Activity (MIC / IC₅₀) | Organism/System | Reference |

| Pyrazine hydrazinylidene deriv. (T4, T7, T12) | DprE1 | 1.56 µg/mL | Mycobacterium tuberculosis H37Rv | |

| 4-oxo-1,4-dihydroquinazolinylpyrazine (T8) | DprE1 | 7.99 µM | Mycobacterium tuberculosis H37Rv | |

| 4-oxo-1,4-dihydroquinazolinylpyrazine (T13) | DprE1 | 8.27 µM | Mycobacterium tuberculosis H37Rv | |

| Pyrazole-based arylalkyne deriv. | Cathepsin S | 40-300 nM | In vitro enzyme assay |

DNA Binding and Cleavage Studies of Related Metal Complexes

Pyrazine and pyrazole derivatives are effective ligands that can coordinate with various metal ions to form stable complexes. These metal complexes are of significant interest due to their ability to interact with biological macromolecules like DNA, potentially leading to anticancer or antimicrobial applications. The mode of interaction typically involves non-covalent binding (intercalation or groove binding) or oxidative cleavage of the DNA strands.

DNA Binding: Metal complexes featuring pyrazole and pyrazine ligands have been shown to bind to calf thymus DNA (CT-DNA), primarily through an intercalative mode. In this process, a planar aromatic part of the ligand inserts itself between the base pairs of the DNA double helix.

Copper(II), Nickel(II), and Iron(III) Complexes: A study of complexes with a pyrazoline-based ligand revealed strong DNA binding. The DNA binding constants (K_b) were determined to be 1.42 × 10⁴ M⁻¹ for the free ligand, 3.16 × 10⁴ M⁻¹ for the Cu(II) complex, 5.82 × 10⁵ M⁻¹ for the Ni(II) complex, and 6.72 × 10⁵ M⁻¹ for the Fe(III) complex. The significant increase in the binding constant upon complexation with the metal ion indicates that the metal center plays a crucial role in the DNA interaction.

Ruthenium(II) Complexes: Ruthenium complexes containing pyrazine-derived ligands, such as 3-(pyrazin-2-yl)-as-triazino[5,6-f]-5-methoxylisatin (dtmi), have also been shown to interact with CT-DNA via intercalation. These types of complexes are often studied for their potential as "molecular light switches," where their luminescence changes upon binding to DNA.

DNA Cleavage: Certain metal complexes, particularly those with copper(II), can facilitate the cleavage of DNA strands. This activity is often mediated by the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which attack the sugar-phosphate backbone of DNA.

A study of two copper(II) complexes with pyridine-pyrazole-containing ligands demonstrated that both were capable of cleaving φX174 phage DNA oxidatively, even without the addition of an external reducing agent. The mechanism was confirmed to involve hydroxyl radicals. While both complexes could convert the supercoiled form of DNA (Form I) to the nicked, relaxed form (Form II), only one was able to generate small amounts of the linearized form (Form III), suggesting it could induce double-strand breaks. Similarly, other copper(II) complexes with tridentate pyrazole-based Schiff base ligands have also been shown to induce extensive DNA cleavage.

The table below summarizes the DNA interaction properties of selected metal complexes with pyrazine or pyrazole ligands.

| Ligand/Complex Type | Metal Ion | DNA Interaction Mode | Finding (Binding Constant K_b / Activity) | Reference |

| Pyrazoline-carbothioamide Ligand | - | Intercalation | K_b = 1.42 × 10⁴ M⁻¹ | |

| Pyrazoline-carbothioamide Complex | Cu(II) | Intercalation | K_b = 3.16 × 10⁴ M⁻¹ | |

| Pyrazoline-carbothioamide Complex | Ni(II) | Intercalation | K_b = 5.82 × 10⁵ M⁻¹ | |

| Pyrazoline-carbothioamide Complex | Fe(III) | Intercalation | K_b = 6.72 × 10⁵ M⁻¹ | |

| Pyridine-Pyrazole Ligand Complex | Cu(II) | Oxidative Cleavage | Cleaves φX174 DNA without added reductant | |

| Ruthenium-Pyrazine Mixed-Ligand Complex | Ru(II) | Intercalation | Binds to CT-DNA |

Future Research Directions and Unexplored Avenues for 2 5 Chloro 2 Pyrazinyl Phenol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(5-Chloro-2-pyrazinyl)phenol should prioritize the development of environmentally benign and efficient methodologies. Traditional synthetic routes for pyrazine (B50134) derivatives often involve harsh reaction conditions, hazardous reagents, and generate significant waste. mdpi.com Future research should focus on "green chemistry" approaches to mitigate these issues.

One promising avenue is the exploration of catalytic C-H activation/arylation reactions . This would involve the direct coupling of a substituted pyrazine with a phenol (B47542) derivative, avoiding the need for pre-functionalized starting materials and thereby reducing the number of synthetic steps. nih.gov The use of earth-abundant metal catalysts, such as iron or copper, would further enhance the sustainability of this approach.

Another key area is the implementation of flow chemistry . acs.orginchem.org Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability. inchem.org A flow-based synthesis of this compound could lead to higher yields, reduced reaction times, and minimized solvent usage.

Furthermore, research into biocatalytic methods could provide highly selective and environmentally friendly synthetic pathways. Enzymes could be engineered to catalyze specific steps in the synthesis, operating under mild conditions and reducing the reliance on toxic reagents.

| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Arylation | Atom economy, reduced steps | Development of efficient and selective earth-abundant metal catalysts |

| Flow Chemistry | Improved control, safety, scalability | Optimization of reactor design and reaction parameters |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering for specific transformations |

Advanced Computational Modeling for Predictive Research and Property Design

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.govmdpi.com Such studies can provide insights into its reactivity, stability, and potential for intermolecular interactions. For instance, DFT can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its electron-donating and accepting capabilities, which are crucial for designing applications in materials science.

Quantitative Structure-Activity Relationship (QSAR) modeling represents another important research direction. google.comresearchgate.net By developing QSAR models, it would be possible to predict the biological or chemical activity of a series of this compound derivatives based on their structural features. This in silico screening approach can significantly reduce the time and cost associated with synthesizing and testing new compounds. bohrium.com

Molecular docking simulations can be utilized to predict the binding affinity and interaction modes of this compound with various biological targets or material surfaces. nih.govsigmaaldrich.com This can help in identifying potential applications in areas such as agrochemicals or sensor technology by understanding how the molecule interacts with specific proteins or materials at a molecular level.

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Guidance for materials design and synthesis |

| QSAR Modeling | Biological and chemical activity | Accelerated discovery of new active compounds |

| Molecular Docking | Binding affinity and interaction modes | Identification of potential targets and applications |

Exploration of New Application Domains in Chemical Technology (excluding direct human therapeutic use)

The unique combination of a pyrazine ring, a phenol group, and a chlorine atom in this compound suggests its potential for a variety of applications in chemical technology, beyond the realm of human therapeutics.

In the field of agrochemicals , the structural motifs present in the molecule are found in various pesticides and herbicides. sigmaaldrich.com Future research could explore its potential as a fungicide, insecticide, or herbicide. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the compound, which are often desirable properties for agrochemicals.

In materials science , pyrazine-containing compounds have been investigated for their use in functional materials. mdpi.com The phenolic hydroxyl group in this compound provides a site for polymerization or incorporation into polymer backbones. This could lead to the development of novel polymers with tailored thermal, optical, or electronic properties. Additionally, the molecule's structure suggests potential as a ligand for the synthesis of metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.

The development of novel chemical sensors is another promising area. mdpi.com The pyrazine and phenol moieties can both act as binding sites for specific analytes. Modifications to the core structure could lead to chemosensors capable of detecting metal ions, anions, or neutral molecules through changes in their optical or electrochemical properties.

| Potential Application Area | Rationale | Key Research Focus |

| Agrochemicals | Structural similarity to known pesticides | Screening for fungicidal, insecticidal, and herbicidal activity |

| Materials Science | Polymerizable functional group, ligand potential | Synthesis and characterization of polymers and MOFs |

| Chemical Sensors | Analyte binding sites | Design and synthesis of selective chemosensors |

Systematic Elucidation of Complex Mechanistic Pathways in Biological and Environmental Systems

Understanding the fate and mechanism of action of this compound in biological and environmental systems is crucial for assessing its potential impact and for the responsible development of any future applications.

Investigating the biological activity of this compound in various organisms, such as bacteria, fungi, and plants, is a critical first step. mdpi.com This would involve screening for antimicrobial or phytotoxic effects and, if activity is observed, elucidating the underlying molecular mechanisms. This could involve identifying specific cellular targets and pathways affected by the compound.

The environmental fate of this compound needs to be thoroughly examined. mdpi.com This includes studies on its biodegradation by soil and aquatic microorganisms, its potential for bioaccumulation in food chains, and its abiotic degradation pathways, such as photolysis. Understanding these processes is essential for predicting its environmental persistence and potential for long-range transport.

Biotransformation studies in relevant biological systems are also necessary. acs.org Investigating how the compound is metabolized by enzymes, such as cytochrome P450s, can provide insights into its potential for detoxification or bioactivation into more reactive species. acs.org This knowledge is vital for a comprehensive understanding of its toxicological profile.

| Research Area | Key Questions to Address | Methodologies |

| Biological Activity | What are the antimicrobial and phytotoxic effects? What are the molecular targets? | In vitro and in vivo activity assays, transcriptomics, proteomics |

| Environmental Fate | How does it degrade in soil and water? Does it bioaccumulate? | Biodegradation studies, photolysis experiments, bioaccumulation tests |

| Biotransformation | What are the major metabolic pathways? Are reactive metabolites formed? | In vitro metabolism studies with liver microsomes, identification of metabolites |

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(5-Chloro-2-pyrazinyl)phenol, and what intermediates are critical in its synthesis?

- Methodological Answer : Synthesis often involves condensation or coupling reactions. For example, Mannich reactions with pyrazinyl intermediates (e.g., 5-chloro-2-pyrazinecarbaldehyde) and phenolic derivatives can yield the target compound. Hydrazine hydrate has been used in analogous pyrazolylphenol syntheses to form hydrazone linkages . Key intermediates include chlorinated pyrazine precursors (e.g., 2-chloro-5-phenylpyrazine), which can be functionalized via nucleophilic aromatic substitution or cross-coupling reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions. Disorder in solvent or counterion positions may require refinement protocols .

- NMR spectroscopy : H and C NMR identify proton environments and aromatic substitution patterns.

- IR spectroscopy : Confirms phenolic O–H stretches (~3200 cm) and pyrazinyl C–N vibrations (~1600 cm) .

- UV-Vis : Detects π→π* transitions in the aromatic system, useful for studying electronic properties .

Q. What safety protocols should be followed when handling chlorinated phenolic compounds like this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Monitor for delayed symptoms (e.g., respiratory irritation) and ensure medical observation for 48 hours post-exposure .

- Dispose of waste via halogenated organic waste streams to prevent environmental contamination.

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Operating Environment (MOE) : Models ligand-protein interactions for drug-design studies, leveraging crystallographic data from repositories like the Protein Data Bank (PDB) .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability under varying pH or temperature conditions.

Q. What challenges arise in resolving the crystal structure of pyrazinylphenol derivatives, and how can they be mitigated?

- Methodological Answer :

- Disorder in crystal lattices : Common in flexible pyrazinyl or phenolic groups. Mitigate by collecting high-resolution data (<1.0 Å) and refining anisotropic displacement parameters .

- Solvent incorporation : Use SQUEEZE (PLATON) to model diffuse electron density from disordered solvent molecules .

- Hydrogen bonding networks : Analyze via Hirshfeld surfaces to identify O–H⋯N or π-stacking interactions critical for packing stability .

Q. How does the electronic structure of the pyrazinyl moiety influence the compound’s fluorescence or catalytic properties?

- Methodological Answer :

- The pyrazinyl group’s electron-deficient nature enhances charge-transfer interactions, which can be studied via time-resolved fluorescence spectroscopy.

- Substituents like chloro or hydroxy groups modulate the HOMO-LUMO gap. For example, 2-(1H-benzoimidazol-2-yl)phenol analogs exhibit large Stokes shifts due to excited-state proton transfer (ESPT), a property exploitable in fluorescent probes .

- Electrochemical methods (cyclic voltammetry) quantify redox potentials linked to catalytic activity in metal-complexation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.